molecular formula C15H33O5PS B14469605 O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate CAS No. 72197-93-4

O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate

Cat. No.: B14469605
CAS No.: 72197-93-4
M. Wt: 356.5 g/mol
InChI Key: MUDOWZVEDXXMJN-UHFFFAOYSA-N
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Description

O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate is a chemical compound with the molecular formula C15H33O5PS. It is a phosphorothioate ester, which means it contains a phosphorus atom bonded to sulfur and oxygen atoms. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate typically involves the reaction of heptyl alcohol with phosphorus pentasulfide (P2S5) to form the corresponding phosphorothioic acid. This intermediate is then reacted with 2-ethoxyethanol in the presence of a base such as sodium hydroxide (NaOH) to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert it back to its corresponding alcohols and phosphorothioic acid.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxyethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Scientific Research Applications

O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate is unique due to its specific combination of ethoxyethyl and heptyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Properties

CAS No.

72197-93-4

Molecular Formula

C15H33O5PS

Molecular Weight

356.5 g/mol

IUPAC Name

bis(2-ethoxyethoxy)-heptan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C15H33O5PS/c1-5-8-9-10-15(4)20-21(22,18-13-11-16-6-2)19-14-12-17-7-3/h15H,5-14H2,1-4H3

InChI Key

MUDOWZVEDXXMJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)OP(=S)(OCCOCC)OCCOCC

Origin of Product

United States

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